

Discovery and background of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

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Compound of Interest

Compound Name: (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

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An In-depth Technical Guide on (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science.[1][2] The structure combines a polar tetrahydropyran ring, which often improves physicochemical properties like aqueous solubility, with a reactive hydrazine moiety, making it a valuable synthon for novel therapeutic agents and energetic materials.[1][2][3] This technical guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][3] Detailed experimental protocols for its synthesis are provided, along with key quantitative data and workflow diagrams relevant to drug discovery.

Background and Discovery

While the first synthesis of a hydrazine derivative, phenylhydrazine, was achieved by Emil Fischer in 1875, (tetrahydro-2H-pyran-4-yl)hydrazine is a more modern compound that has gained prominence as a key intermediate in contemporary organic synthesis.[4] Its utility stems from the integration of the tetrahydropyran (THP) ring, a privileged scaffold in drug design often used to enhance metabolic stability and membrane permeability.[1] The compound serves as a

crucial starting material for a diverse range of heterocyclic compounds, including pyrazoles, which are core structures in many pharmacologically active molecules.[5][6] Beyond pharmaceuticals, it is also explored as an intermediate for synthesizing nitrogen-rich energetic materials.[2]

Physicochemical and Spectroscopic Data

The compound is a colorless liquid in its free base form at room temperature.[3] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	oxan-4-ylhydrazine	[1][7]
CAS Number	116312-69-7 (Free Base)	[7]
194543-22-1 (Hydrochloride)	[1]	
Molecular Formula	C ₅ H ₁₂ N ₂ O (Free Base)	[7]
C ₅ H ₁₃ ClN ₂ O (Hydrochloride)	[1]	
Molecular Weight	116.16 g/mol (Free Base)	[3][7]
152.62 g/mol (Hydrochloride)	[1]	
Boiling Point	234.5 °C (at 760 mmHg)	[3]
Density	1.045 g/cm ³	[3]
LogP	-0.5	[3][7]
Purity	≥95% (Commercially available)	[1]

Table 2: Spectroscopic Characterization Data

Spectroscopy	Expected Features / Available Data	Source
^1H NMR	A proton NMR spectrum for the hydrochloride salt is publicly available. Signals correspond to the protons on the tetrahydropyran ring and the hydrazine group.	[1] [8] [9]
^{13}C NMR	Resonances for the five distinct carbon atoms of the tetrahydropyran ring are expected.	[1]
FTIR	Characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (aliphatic ring), and C-O-C stretching (ether) are expected.	[1]
Mass Spec.	A molecular ion peak corresponding to the molecular weight (116.16 for free base) is expected.	[1]

Experimental Protocols for Synthesis

Two primary synthetic routes to (tetrahydro-2H-pyran-4-yl)hydrazine are prevalent: nucleophilic substitution on a halo-tetrahydropyran and reductive amination of the corresponding ketone.

Method 1: From 4-chlorotetrahydropyran

This method involves the direct reaction of a halo-tetrahydropyran with hydrazine. While nucleophilic displacement of the chlorine atom can be challenging, it is achievable under elevated temperatures.[\[10\]](#)

Experimental Protocol:

- Step 1: Synthesis of Anhydrous Hydrazine
 - Add 80% hydrazine hydrate (25 g, 0.40 mol) to a 250 mL round-bottom flask, followed by potassium hydroxide (10 g, 0.17 mol). Let the mixture stand overnight at 0°C.[\[2\]](#)
 - Transfer the upper clear liquid to another flask and add sodium hydroxide (21 g, 0.53 mol).[\[2\]](#)
 - Purge the flask with argon and reflux the mixture for 2 hours under air-free conditions.[\[2\]](#)
 - After cooling, distill at atmospheric pressure, collecting the fraction at 114-116°C to yield anhydrous hydrazine (yield: 75%).[\[2\]](#)
- Step 2: Synthesis of **(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride**
 - Under an argon atmosphere, add anhydrous hydrazine (9.6 g, 300 mmol) to a 250 mL three-necked flask and cool in an ice bath.[\[2\]](#)
 - Add freshly distilled 4-chlorotetrahydropyran (21.6 g, 200 mmol) and stir for 1 hour in the ice bath.[\[2\]](#)
 - Continue stirring overnight at room temperature.[\[2\]](#)
 - Allow the reaction mixture to settle and filter quickly under an argon atmosphere.[\[2\]](#)
 - Distill the filtrate under vacuum (250 Pa) and collect the fraction at 55-57°C to yield the title compound as a colorless transparent liquid (14.6 g, 83% yield).[\[2\]](#)

Method 2: Reductive Amination of Tetrahydro-4H-pyran-4-one

This is a widely used and often more accessible method that proceeds via a hydrazone intermediate.[\[1\]](#) The reaction can be performed as a one-pot procedure.

Experimental Protocol:

- **Hydrazone Formation:** To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 eq). Stir the reaction mixture at room

temperature for 2-4 hours. Monitor the formation of the hydrazone intermediate by thin-layer chromatography (TLC).^[1]

- Reduction: After hydrazone formation is complete, cool the reaction mixture to 0°C. Add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 eq), portion-wise, ensuring the temperature remains low.^[1]
- Work-up: Once the reduction is complete (as monitored by TLC), carefully quench the reaction with water. Acidify the mixture with HCl to form the hydrochloride salt.
- Purification: Extract the product with a suitable organic solvent. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Diagrams of Workflows and Pathways

Synthesis Workflows

The two primary synthetic routes can be visualized as distinct workflows.

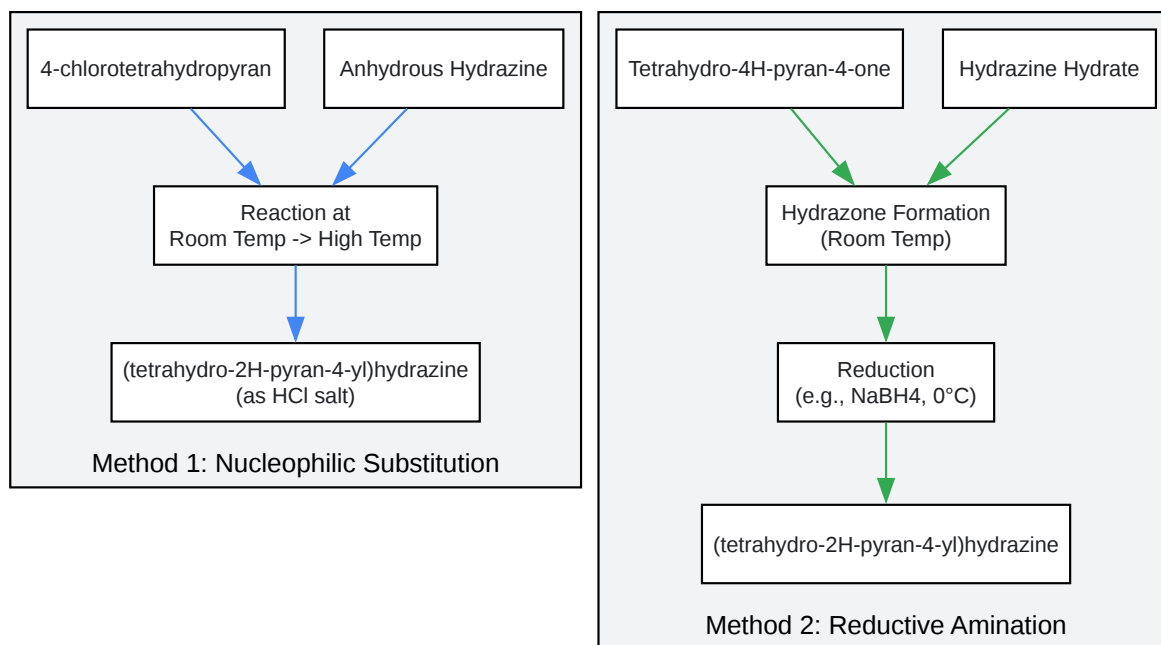


Diagram 1: Synthesis Workflows for (tetrahydro-2H-pyran-4-yl)hydrazine

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Caption: Comparative overview of the two main synthetic routes.

Application in Drug Discovery Workflow

The compound is a key building block for creating libraries of potential drug candidates, such as pyrazole derivatives.

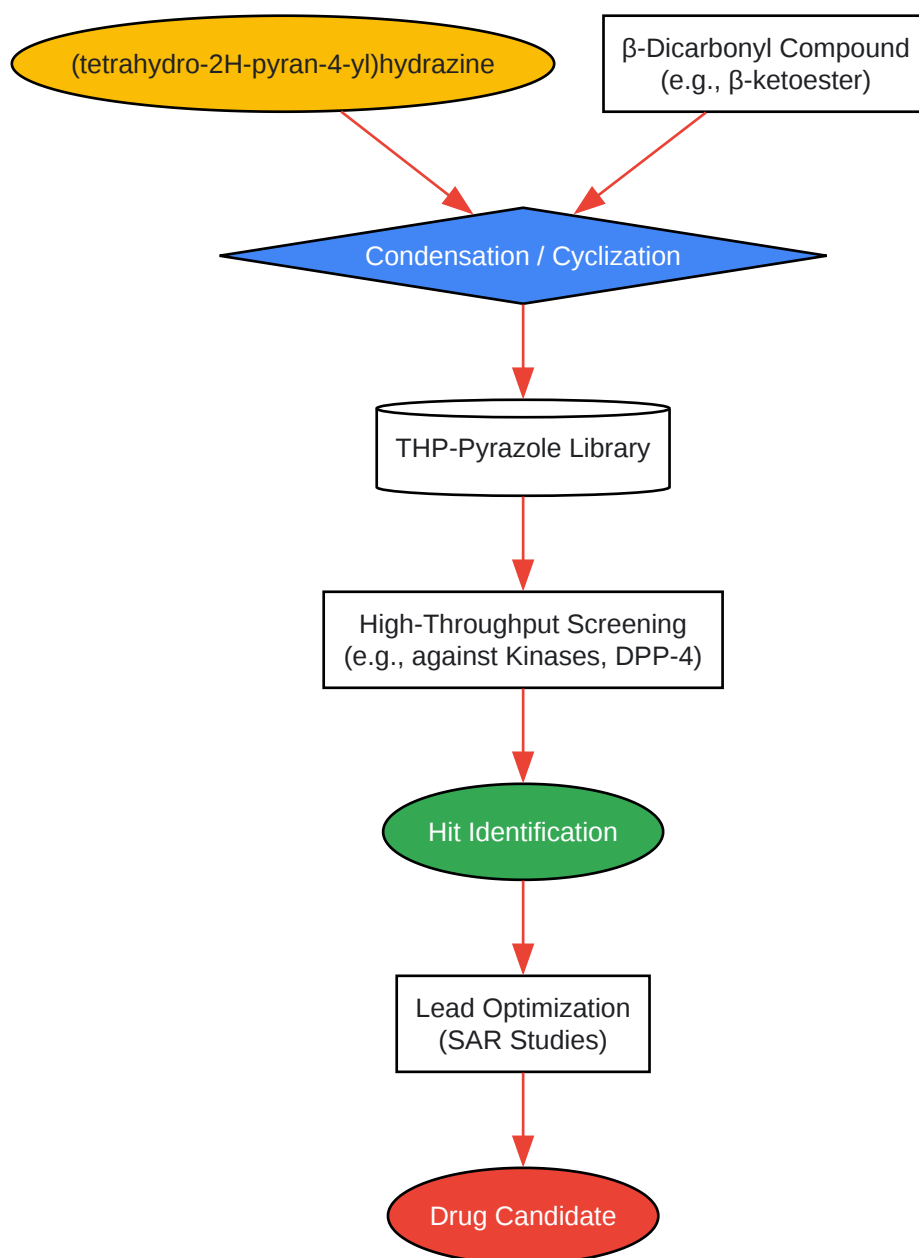


Diagram 2: Drug Discovery Workflow

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Caption: Use of the title compound in a typical drug discovery cascade.

Role in DPP-4 Inhibition Signaling Pathway

The compound is used to synthesize DPP-4 inhibitors, which play a crucial role in glucose homeostasis.

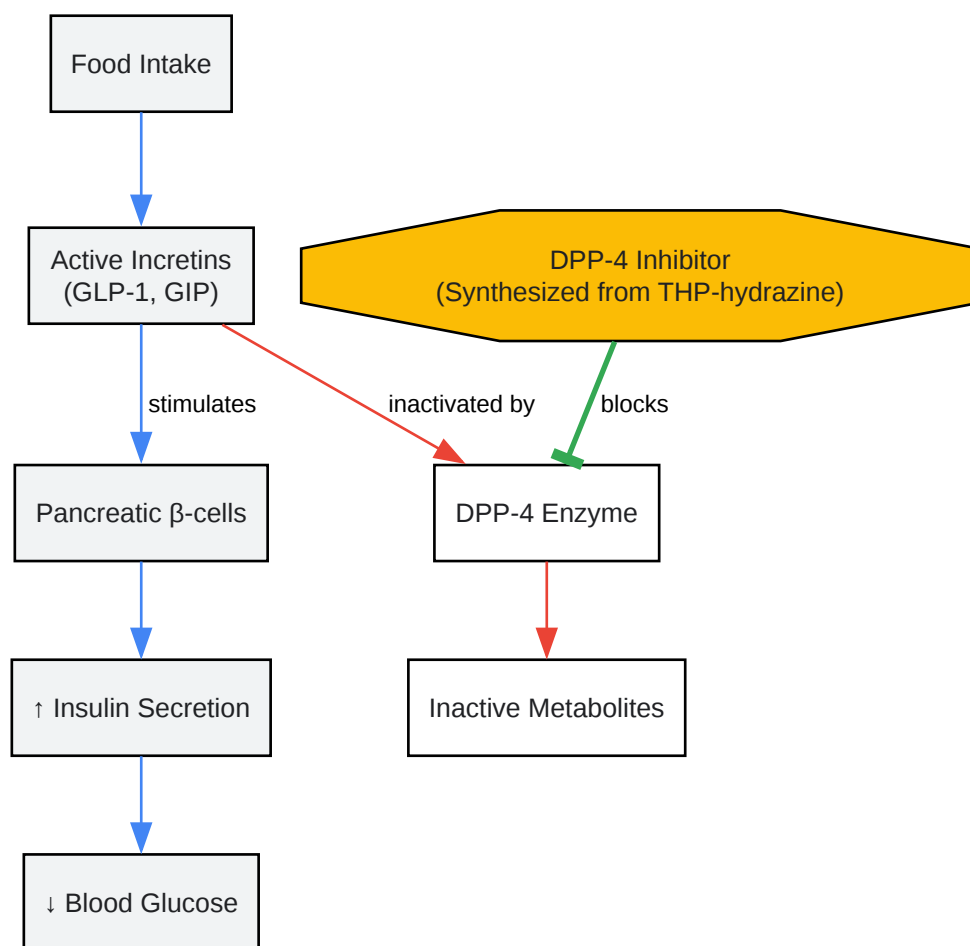


Diagram 3: DPP-4 Inhibition Signaling Pathway

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Caption: Mechanism of action for DPP-4 inhibitors in T2DM.

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